molecular formula C21H21N3O6S B10946336 (5E)-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one

(5E)-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10946336
M. Wt: 443.5 g/mol
InChI Key: ZBRFSIWDDZGTIA-VCHYOVAHSA-N
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Description

The compound 5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a nitrophenoxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Formation of the furan intermediate: This involves the reaction of 3-methyl-4-nitrophenol with a suitable alkylating agent to introduce the furan ring.

    Synthesis of the imidazole intermediate: This step involves the reaction of a suitable aldehyde with a thiol and an amine to form the imidazole ring.

    Coupling reaction: The final step involves the condensation of the furan and imidazole intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The nitrophenoxy group and the imidazole ring are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its combination of functional groups, which confer specific electronic and steric properties. These properties can lead to unique interactions with biological targets and distinct reactivity patterns in chemical reactions.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

(5E)-5-[[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H21N3O6S/c1-13-9-14(6-7-19(13)24(26)27)29-12-17-5-4-15(30-17)10-18-20(25)23(21(31)22-18)11-16-3-2-8-28-16/h4-7,9-10,16H,2-3,8,11-12H2,1H3,(H,22,31)/b18-10+

InChI Key

ZBRFSIWDDZGTIA-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)/C=C/3\C(=O)N(C(=S)N3)CC4CCCO4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=C3C(=O)N(C(=S)N3)CC4CCCO4)[N+](=O)[O-]

Origin of Product

United States

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